molecular formula C16H29ClN4O4S B13827588 H-Lys(biotinyl)-OH.HCl

H-Lys(biotinyl)-OH.HCl

Cat. No.: B13827588
M. Wt: 408.9 g/mol
InChI Key: FMGQMNFQNPUYBS-KCPPUHGDSA-N
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Description

H-Lys(biotinyl)-OH.HCl, also known as biocytin hydrochloride, is a biotinylated derivative of lysine. Biotinylation is the process of attaching biotin to proteins and other macromolecules. This compound is widely used in biochemical research due to the strong affinity between biotin and avidin/streptavidin, which allows for the detection, purification, and immobilization of biotinylated molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Lys(biotinyl)-OH.HCl typically involves the biotinylation of lysine. One common method is the solid-phase peptide synthesis (SPPS), where biotin is attached to the lysine residue during the peptide assembly process. The biotinylation can be achieved using biotinylation reagents such as Fmoc-PEG Biotin NovaTag™ resin, which provides better solubility and improved binding to avidin .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale SPPS techniques. The process includes the use of automated synthesizers, where the peptide is assembled on a solid support, and biotin is incorporated at the desired position. The final product is then cleaved from the resin and purified using standard chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

H-Lys(biotinyl)-OH.HCl undergoes various chemical reactions, including:

    Substitution Reactions: The biotinyl group can be substituted with other functional groups to modify the compound’s properties.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in typical applications.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include biotinylation reagents such as NHS-biotin and biotin-PEG derivatives.

    Oxidation and Reduction: These reactions may involve oxidizing agents like hydrogen peroxide or reducing agents like dithiothreitol (DTT).

Major Products Formed

The major products formed from these reactions include various biotinylated derivatives, which can be used for different applications in biochemical research .

Scientific Research Applications

H-Lys(biotinyl)-OH.HCl has numerous applications in scientific research:

    Chemistry: Used in affinity purification and labeling of biomolecules.

    Biology: Employed in studying protein-protein interactions, cell surface labeling, and receptor localization.

    Medicine: Utilized in diagnostic assays such as enzyme-linked immunosorbent assays (ELISA) and western blotting.

    Industry: Applied in the development of biosensors and drug delivery systems

Mechanism of Action

The primary mechanism of action of H-Lys(biotinyl)-OH.HCl involves the strong binding affinity between biotin and avidin/streptavidin. This interaction is one of the strongest known non-covalent interactions, allowing for the specific and stable binding of biotinylated molecules to avidin/streptavidin-conjugated surfaces. This property is exploited in various biochemical assays and purification techniques .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-Lys(biotinyl)-OH.HCl is unique due to its specific structure, which allows for efficient biotinylation and strong binding to avidin/streptavidin. The presence of the hydrochloride salt enhances its solubility and stability, making it suitable for various biochemical applications .

Properties

Molecular Formula

C16H29ClN4O4S

Molecular Weight

408.9 g/mol

IUPAC Name

(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-aminohexanoic acid;hydrochloride

InChI

InChI=1S/C16H28N4O4S.ClH/c17-10(15(22)23)5-3-4-8-18-13(21)7-2-1-6-12-14-11(9-25-12)19-16(24)20-14;/h10-12,14H,1-9,17H2,(H,18,21)(H,22,23)(H2,19,20,24);1H/t10-,11-,12-,14-;/m0./s1

InChI Key

FMGQMNFQNPUYBS-KCPPUHGDSA-N

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCC[C@@H](C(=O)O)N)NC(=O)N2.Cl

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCCCC(C(=O)O)N)NC(=O)N2.Cl

Origin of Product

United States

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